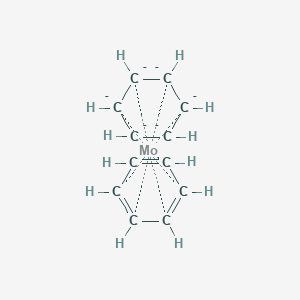

Benzene;cyclohexane;molybdenum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene, cyclohexane, and molybdenum are three important compounds that have been extensively studied in scientific research. Benzene is a colorless, highly flammable liquid that is widely used in the chemical industry as a solvent and a starting material for the production of various chemicals. Cyclohexane is a cyclic hydrocarbon that is used as a solvent and a starting material for the production of nylon and other polymers. Molybdenum is a transition metal that is used in various industrial applications, including the production of steel and the manufacture of catalysts.

Mécanisme D'action

The mechanism of action of benzene, cyclohexane, and molybdenum varies depending on their specific properties and applications. Benzene, for example, is known to interact with DNA and other cellular components, leading to mutations and other genetic damage. Cyclohexane, on the other hand, is a relatively inert compound that is not known to have any significant biological effects. Molybdenum, however, is known to play a critical role in various biological processes, including nitrogen fixation and the metabolism of sulfur-containing amino acids.

Effets Biochimiques Et Physiologiques

Benzene, cyclohexane, and molybdenum can have various biochemical and physiological effects depending on their specific properties and applications. Benzene, for example, is known to have toxic effects on the bone marrow and other blood-forming tissues, leading to anemia, leukemia, and other blood disorders. Cyclohexane, on the other hand, is relatively non-toxic and is not known to have any significant physiological effects. Molybdenum, however, is an essential trace element that is required for various biological processes, including the metabolism of certain amino acids and the detoxification of various compounds.

Avantages Et Limitations Des Expériences En Laboratoire

Benzene, cyclohexane, and molybdenum have various advantages and limitations for lab experiments depending on their specific properties and applications. Benzene, for example, is a highly versatile solvent that can be used in a wide range of chemical reactions and analytical techniques. However, its toxic properties and health risks make it a challenging compound to work with in the laboratory. Cyclohexane, on the other hand, is a relatively inert compound that is easy to handle and has a low toxicity. However, its low reactivity can limit its usefulness in certain types of experiments. Molybdenum, however, is a highly reactive element that can be used in various catalytic and electrochemical reactions. However, its high cost and limited availability can make it a challenging compound to work with in the laboratory.

Orientations Futures

There are many future directions for research on benzene, cyclohexane, and molybdenum. One area of research could focus on the development of new synthesis methods for these compounds that are more efficient and environmentally friendly. Another area of research could focus on the biological effects of these compounds and their potential use in medicine and other applications. Finally, research could focus on the development of new applications for these compounds in various industrial and technological fields.

Méthodes De Synthèse

Benzene can be synthesized from various starting materials, including toluene, naphthalene, and petroleum. One common method for benzene synthesis is the catalytic reforming of naphtha, which involves the use of a catalyst to convert the hydrocarbons in naphtha into benzene and other aromatic compounds. Cyclohexane can be synthesized from benzene through a process called hydrogenation, which involves the addition of hydrogen gas to the benzene ring. Molybdenum can be obtained from various molybdenum ores through a series of chemical and physical processes, including roasting, leaching, and precipitation.

Applications De Recherche Scientifique

Benzene, cyclohexane, and molybdenum have been extensively studied in scientific research for their various properties and applications. Benzene, for example, has been shown to have carcinogenic properties and is associated with various health risks, including leukemia and other blood disorders. Cyclohexane has been studied for its role as a solvent and its potential use in the production of various polymers. Molybdenum has been studied for its catalytic properties and its role in various industrial applications, including the production of steel.

Propriétés

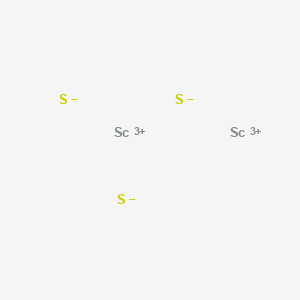

Numéro CAS |

12129-68-9 |

|---|---|

Nom du produit |

Benzene;cyclohexane;molybdenum |

Formule moléculaire |

C12H12Mo-6 |

Poids moléculaire |

252.2 g/mol |

Nom IUPAC |

benzene;molybdenum |

InChI |

InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |

Clé InChI |

AGXITGYLYFVKNP-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |

SMILES canonique |

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Mo] |

Synonymes |

Molybdenum,bis(eta-benzene)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)